molecular formula C13H8BrI2N3O2 B15017451 5-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B15017451
M. Wt: 571.93 g/mol
InChI Key: CHSNZMHIVDPTRQ-BLLMUTORSA-N
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Description

5-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3,5-diiodobenzaldehyde and pyridine-3-carbohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Uniqueness

5-bromo-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential biological activity. The combination of these halogens with the hydroxyl and pyridine groups makes this compound particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C13H8BrI2N3O2

Molecular Weight

571.93 g/mol

IUPAC Name

5-bromo-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H8BrI2N3O2/c14-9-1-8(4-17-6-9)13(21)19-18-5-7-2-10(15)3-11(16)12(7)20/h1-6,20H,(H,19,21)/b18-5+

InChI Key

CHSNZMHIVDPTRQ-BLLMUTORSA-N

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)C2=CC(=CN=C2)Br)O)I)I

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)C2=CC(=CN=C2)Br)O)I)I

Origin of Product

United States

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